molecular formula C11H18O3 B12562580 Ethyl (2-acetylcyclopentyl)acetate CAS No. 188620-87-3

Ethyl (2-acetylcyclopentyl)acetate

Cat. No.: B12562580
CAS No.: 188620-87-3
M. Wt: 198.26 g/mol
InChI Key: BNWFVPZEGRTPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-acetylcyclopentyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a cyclopentyl ring with an acetyl group and an ethyl acetate moiety, making it a unique structure within the ester category.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetylcyclopentyl)acetate typically involves the esterification of 2-acetylcyclopentanone with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency and yield of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetylcyclopentyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-acetylcyclopentanone and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of ethyl (2-acetylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of its constituent parts, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Ethyl (2-acetylcyclopentyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

Similar Compounds

Properties

CAS No.

188620-87-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(2-acetylcyclopentyl)acetate

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)7-9-5-4-6-10(9)8(2)12/h9-10H,3-7H2,1-2H3

InChI Key

BNWFVPZEGRTPDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCCC1C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.